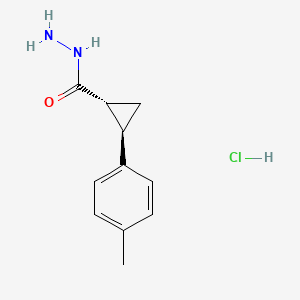

(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride

Description

(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide hydrochloride is a cyclopropane derivative featuring a 4-methylphenyl substituent and a carbohydrazide functional group. The compound’s stereochemistry (1R,2R) is critical for its molecular interactions, particularly in receptor binding and metabolic stability. It is synthesized via cyclopropanation strategies and often utilized as a precursor or intermediate in pharmaceutical research. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12;/h2-5,9-10H,6,12H2,1H3,(H,13,14);1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXQBLIWYKCQPM-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide; hydrochloride is a cyclopropane derivative characterized by its unique three-membered ring structure and the presence of a hydrazide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various research settings.

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 226.70 g/mol

- IUPAC Name : (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

- CAS Number : 2173998-98-4

The compound's structure allows for significant chemical reactivity, primarily attributed to the hydrazide group, which is known to participate in various synthetic organic reactions .

Biological Activity

Research into the biological activity of (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide; hydrochloride has revealed several promising avenues:

1. Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Analogous compounds within its class have demonstrated inhibitory effects against various cancer cell lines. For instance, derivatives of hydrazides often show activity against human colon adenocarcinoma and other tumor types .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide | HT-29 (Colon Cancer) | TBD |

| Similar Hydrazide Derivative | OVXF 899 (Ovarian Cancer) | 2.76 |

The mechanism by which (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide exerts its biological effects is still under investigation. The hydrazide moiety is known for its ability to interact with various biological targets, potentially inhibiting key enzymes involved in cancer progression and inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide:

Study 1: Antiproliferative Effects

A study evaluating the antiproliferative effects of cyclopropane derivatives found that modifications to the hydrazide group significantly enhanced activity against cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic potential .

Study 2: Inhibition of Enzymatic Activity

Research has indicated that similar compounds can inhibit enzymes such as Histone Deacetylases (HDACs), which play critical roles in cancer cell survival and proliferation. The potential for (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide to act as an HDAC inhibitor warrants further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Aromatic Substituents

Compound A : (±)-PPCC [(1R,2S/1S,2R)-2-(4-Hydroxy-4-phenylpiperidin-1-yl)methyl-1-(4-methylphenyl)cyclopropanecarboxylate]

- Structural Differences : Incorporates a piperidine ring and a hydroxyl group instead of a carbohydrazide.

- Pharmacological Activity : Acts as a sigma (σ) receptor ligand with neuroprotective effects (EC₅₀ = 0.1–1 μM in neuroprotection assays) .

- Key Contrast : The carbohydrazide group in the target compound may confer distinct hydrogen-bonding interactions compared to PPCC’s ester and piperidine moieties.

Compound B : (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

- Structural Differences : Substitutes 4-methylphenyl with 4-fluorophenyl and replaces carbohydrazide with an amine group.

- Key Properties: Molecular Weight: 187.64 g/mol CAS No.: 1314324-00-9

- Applications : Used in CNS drug development due to fluorophenyl-enhanced lipophilicity and blood-brain barrier permeability .

Cyclopropane-Based Sigma Receptor Ligands

Compound C : PRE084 (2-(4-Morpholinethyl)-1-phenylcyclohexanecarboxylate Hydrochloride)

- Structural Differences : Cyclohexane ring instead of cyclopropane; morpholine and phenyl groups.

- Pharmacological Activity : High σ1 receptor selectivity (Ki = 44 nM for σ1 vs. σ2) but lacks neuroprotective efficacy in PPCC’s study models .

Compound D : SKF-10,047

Hydrochloride Salts with Cyclopropane Motifs

Compound E : (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- Structural Differences : Trifluoromethyl group replaces 4-methylphenyl; amine instead of carbohydrazide.

- Key Properties: Molecular Weight: 160.56 g/mol CAS No.: 1287760-01-3

- Applications : Used in antiviral and anticancer agents due to trifluoromethyl-enhanced metabolic stability .

Compound F : Tramadol Hydrochloride Derivatives

- Example: (1R,2R)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol Hydrochloride

- Structural Differences: Cyclohexanol core with methoxyphenyl and dimethylamino groups.

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Stereochemical Influence : The (1R,2R) configuration in the target compound may enhance σ receptor binding compared to racemic mixtures (e.g., (±)-PPCC), as seen in tramadol derivatives where stereochemistry dictates opioid receptor activity .

- Therapeutic Potential: Unlike PPCC or PRE084, the carbohydrazide group may enable novel interactions with enzymes or receptors, warranting further investigation into antiproliferative or antimicrobial applications.

Q & A

Q. Q: What is the optimal synthetic route for (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide hydrochloride in laboratory settings?

A: The synthesis typically involves cyclopropanation of α,β-unsaturated carbonyl precursors using diazo compounds (e.g., diazomethane) in the presence of transition metal catalysts such as rhodium(II) acetate or copper(I) triflate. Key steps include:

- Cyclopropanation: Conducted under inert atmospheres (N₂/Ar) at low temperatures (-10°C to 0°C) to minimize side reactions .

- Hydrazide Formation: Reacting the cyclopropanecarboxylic acid intermediate with hydrazine hydrate in ethanol, followed by HCl treatment to form the hydrochloride salt .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .

Structural Characterization

Q. Q: Which analytical methods are critical for confirming the stereochemistry and purity of this compound?

A:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the cyclopropane ring (δ 1.2–2.5 ppm for ring protons) and stereochemistry via coupling constants (e.g., J1R,2R = 8–10 Hz) .

- X-Ray Crystallography: Resolves absolute configuration; the (1R,2R) stereoisomer shows distinct dihedral angles (e.g., 55–60°) between the cyclopropane and aryl groups .

- Chiral HPLC: Uses columns like Chiralpak IC (hexane/isopropanol 85:15) to verify enantiomeric excess (>99%) .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]<sup>+</sup> at m/z 249.1364 (calculated: 249.1361) .

Reactivity and Functionalization

Q. Q: What reactivity patterns are observed due to the cyclopropane and carbohydrazide moieties?

A:

- Cyclopropane Ring: Undergoes strain-driven reactions:

- Ring-Opening: With electrophiles (e.g., HBr/AcOH) to form 1,3-dibromides .

- Electrophilic Substitution: The 4-methylphenyl group directs nitration/sulfonation to the para position .

- Carbohydrazide Group:

Biological Activity Profiling (Advanced)

Q. Q: How can researchers evaluate its potential as a G-protein-coupled receptor (GPCR) modulator?

A:

- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-GTPγS) in HEK293 cells expressing recombinant GPR88. EC₅₀ values are determined via dose-response curves (typical range: 100–500 nM) .

- Enzyme Inhibition Studies: Test against serine hydrolases (e.g., FAAH) using fluorogenic substrates (e.g., AMC-arachidonoyl). IC₅₀ values correlate with hydrazide nucleophilicity .

- Blood-Brain Barrier Penetration: Employ MDCK-MDR1 monolayers; logBB >0.3 indicates CNS activity .

Advanced Synthetic Challenges

Q. Q: How to resolve low enantiomeric excess in asymmetric cyclopropanation?

A:

- Catalyst Screening: Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) improve enantioselectivity (up to 95% ee) .

- Solvent Optimization: Use toluene/hexane mixtures to enhance stereochemical control via π-π interactions .

- Dynamic Kinetic Resolution: Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) .

Data Contradictions

Q. Q: How to address discrepancies in reported biological activity across studies?

A:

- Purity Verification: Reanalyze batches via HPLC-MS; impurities >1% (e.g., hydrolyzed hydrazides) can skew EC₅₀ values .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8 alters receptor affinity) and temperature (25°C vs. 37°C) .

- Metabolic Stability: Test with liver microsomes; rapid degradation (t₁/₂ <15 min) may explain false negatives .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.